6-Hydroxybenzothiazole
Overview
Description
6-Hydroxybenzothiazole belongs to the class of organic compounds known as benzothiazoles . It is a compound with the CAS Number: 13599-84-3 and has a molecular weight of 152.2 .
Synthesis Analysis
The synthesis of 2-arylbenzothiazoles, which includes 6-Hydroxybenzothiazole, has been extensively studied . The synthetic approaches developed so far for the synthesis of 2-arylbenzothiazoles involve different catalytic pathways . The synthesis of 6-hydroxybenzothiazole-2-carboxylic acid has also been reported .Molecular Structure Analysis
The molecular formula of 6-Hydroxybenzothiazole is C7H5NOS . It is a solid substance at 20 degrees Celsius . The structure includes a benzene fused to a thiazole ring .Chemical Reactions Analysis
The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry . The reaction followed a radical mechanism via diaryl disulfide intermediate .Physical And Chemical Properties Analysis
6-Hydroxybenzothiazole has a density of 1.4±0.1 g/cm3, a boiling point of 311.6±15.0 °C at 760 mmHg, and a melting point of 187 °C . .Scientific Research Applications
Antitumor Properties : 6-Hydroxybenzothiazole derivatives have shown potential as antitumor agents. A study identified 2-(4-amino-3-methylphenyl)-6-hydroxybenzothiazole as a major metabolite in cancer cell lines, indicating its role in the selective profile of anticancer activity (Kashiyama et al., 1999).
Dual Inhibitors of Inflammation : 3-Pyridylmethyl-substituted 2-amino-6-hydroxybenzothiazole derivatives have shown dual inhibitory activity against leukotriene B4 and thromboxane A2, important in inflammation (Hibi et al., 1994).
Synthesis Techniques : Research on the synthesis of 6-Hydroxybenzothiazole-2-carboxylic Acid suggests advancements in chemical synthesis methods (Loewik et al., 2002).
Luminescence Enhancement : Benzothiazole derivatives, including 6-Hydroxybenzothiazole, have been found to enhance light emission in certain biochemical assays, making them useful in analytical chemistry (Thorpe et al., 1985).
Corrosion Inhibition : 2-Amino-6-hydroxybenzothiazole has been studied for its corrosion inhibition properties in steel, highlighting its potential application in materials science (Danaee & Nikparsa, 2020).
Enzyme Inhibition : 6-Hydroxybenzothiophene Ketones, related to 6-Hydroxybenzothiazole, have shown inhibition of 17β-hydroxysteroid dehydrogenase, suggesting potential for treating estrogen-dependent diseases (Miralinaghi et al., 2014).
Safety And Hazards
Future Directions
While specific future directions for 6-Hydroxybenzothiazole were not found in the search results, the synthesis of 2-arylbenzothiazoles, including 6-Hydroxybenzothiazole, is a current area of research . The development of novel 6-hydroxybenzothiazole urea derivatives as dual Dyrk1A/α-synuclein aggregation inhibitors with neuroprotective effects has been reported .
properties
IUPAC Name |
1,3-benzothiazol-6-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NOS/c9-5-1-2-6-7(3-5)10-4-8-6/h1-4,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORIIXCOYEOIFSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)SC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50159613 | |
Record name | 6-Hydroxybenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50159613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxybenzothiazole | |
CAS RN |
13599-84-3 | |
Record name | 6-Hydroxybenzothiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013599843 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Hydroxybenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50159613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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